5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole
Description
5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole is a fluorinated heterocyclic compound featuring a thiazole core substituted with a methyl group at the 4-position and a 3,3-difluoroazetidine moiety at the 5-position. The presence of the difluoroazetidine group enhances its metabolic stability and lipophilicity, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
5-[(3,3-difluoroazetidin-1-yl)methyl]-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2S/c1-6-7(13-5-11-6)2-12-3-8(9,10)4-12/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSZSHKGQYLQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole typically involves the reaction of a thiazole derivative with a difluoroazetidine precursor. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazole Derivatives
Key Observations:
Halogen Effects: Compounds 4 (Cl) and 5 (F) are isostructural but exhibit distinct crystal packing due to halogen size and electronegativity differences.
Heterocyclic Moieties : The difluoroazetidine group in the target compound provides rigidity and fluorination, which may improve blood-brain barrier penetration compared to morpholine or pyridinyl substituents in other analogs .
Fused Ring Systems: Thiazolo-triazole derivatives (e.g., C₁₁H₇F₂N₃S) exhibit planar structures conducive to π-π stacking, whereas non-fused thiazoles with flexible substituents (e.g., azetidine) allow conformational variability .
Pharmacological Potential
While direct data for This compound are unavailable, structurally related compounds suggest promising avenues:
- Antimicrobial Activity : Chlorophenyl-thiazole hybrids (e.g., compound 4 analogs) exhibit activity against bacterial strains, likely due to halogen-mediated membrane disruption .
- CNS Penetration: Fluorinated azetidine groups may enhance CNS bioavailability compared to non-fluorinated analogs, as seen in neuroactive compounds .
Research Findings and Gaps
Halogen-Specific Effects : Chlorine’s bulkiness in Compound 4 reduces solubility in polar solvents compared to fluorine in Compound 5, highlighting substituent-driven optimization needs .
Synthetic Scalability : High-yield syntheses of halogenated thiazoles (e.g., Compounds 4 and 5) contrast with the multi-step routes required for morpholine derivatives, suggesting trade-offs between efficiency and complexity .
Unmet Needs : Pharmacokinetic data (e.g., plasma half-life, metabolic pathways) for difluoroazetidine-thiazole hybrids remain unaddressed in the literature, warranting further study.
Biological Activity
5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylthiazole is a compound of increasing interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound this compound features a thiazole ring substituted with a difluoroazetidine moiety. This unique structure contributes to its diverse biological activities. The molecular formula is , and its molecular weight is approximately 202.23 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results in inhibiting the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 24.79 | Induces apoptosis |
| 4i | HepG2 | 6.51 | Cell cycle arrest |
| 5e | MCF-7 | 3.77 | Inhibition of MMP2 |
These findings suggest that the thiazole scaffold plays a crucial role in enhancing cytotoxicity against cancer cells by inducing apoptosis and disrupting cell cycle progression .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Key Enzymes : Similar thiazole compounds have been identified as inhibitors of xanthine oxidase, which is pivotal in purine metabolism. This inhibition can mitigate conditions like gout and hyperuricemia .
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to halt the cell cycle at specific checkpoints (e.g., G2/M phase), effectively preventing cancer cell proliferation .
Study on Antitumor Activity
A study evaluated the effects of various thiazole derivatives, including those structurally related to this compound, on MCF-7 breast cancer cells. The results showed that modifications in substituents significantly influenced their anticancer efficacy:
- Substituent Variations : The introduction of hydrophobic groups improved activity by enhancing membrane permeability.
- Structure-Activity Relationship (SAR) : The study established a clear SAR indicating that specific structural modifications could lead to enhanced potency against tumor cells .
In Vivo Studies
In vivo experiments involving tumor-bearing mice demonstrated that thiazole derivatives could selectively target tumor tissues while sparing normal tissues, indicating their potential for use in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
